Methyl 2-[(3-chloropropanoyl)amino]benzoate
Overview
Description
Methyl 2-[(3-chloropropanoyl)amino]benzoate is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of benzoic acid and features a chlorinated propanoyl group attached to an amino group, which is further linked to a methyl ester of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(3-chloropropanoyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminobenzoic acid and the acyl chloride, followed by esterification with methanol to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(3-chloropropanoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propanoyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: 2-[(3-chloropropanoyl)amino]benzoic acid.
Reduction Products: Methyl 2-[(3-hydroxypropanoyl)amino]benzoate.
Scientific Research Applications
Methyl 2-[(3-chloropropanoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-chloropropanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Methyl 2-aminobenzoate: Lacks the chloropropanoyl group, making it less reactive in certain substitution reactions.
Methyl 2-[(3-bromopropanoyl)amino]benzoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Methyl 2-[(3-hydroxypropanoyl)amino]benzoate: A reduction product of the original compound, with different chemical properties.
Uniqueness: Methyl 2-[(3-chloropropanoyl)amino]benzoate is unique due to the presence of the chloropropanoyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(3-chloropropanoylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)8-4-2-3-5-9(8)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAOXUCRJSRPHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380497 | |
Record name | methyl 2-[(3-chloropropanoyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37795-76-9 | |
Record name | methyl 2-[(3-chloropropanoyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.